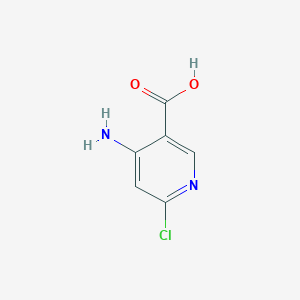

4-Amino-6-chloronicotinic acid

Description

Contextualization within Nicotinic Acid Analogs and Pyridine (B92270) Carboxylic Acids

4-Amino-6-chloronicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. semanticscholar.org Nicotinic acid and its analogs are a class of compounds built upon the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. semanticscholar.org The core structure of these compounds is pyridine-3-carboxylic acid. semanticscholar.org

Nicotinic acid derivatives are of significant interest in various scientific fields due to their diverse biological activities. researchgate.net They have been investigated for their potential applications in treating a range of conditions, including hyperlipidemia, type 2 diabetes, and certain cancers. researchgate.netnih.gov The therapeutic potential of these compounds often stems from their ability to interact with specific biological targets, such as enzymes and receptors. researchgate.net

The pyridine nucleus is a common feature in many biologically active molecules, including drugs, vitamins, and natural products. semanticscholar.org The introduction of different functional groups onto the pyridine ring of nicotinic acid can significantly alter its chemical properties and biological activity. researchgate.net For instance, the presence of an amino group and a chlorine atom, as in this compound, creates a unique electronic and steric profile that can influence its interactions with biological systems.

The broader family of pyridine carboxylic acids, which includes nicotinic acid and its isomers, serves as a versatile scaffold in medicinal chemistry and materials science. semanticscholar.orgchemimpex.com Researchers can synthesize a vast array of derivatives by modifying the substituents on the pyridine ring, leading to the discovery of novel compounds with tailored properties. researchgate.net

Significance as a Research Reagent in Chemical and Biological Studies

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. cymitquimica.com Its structure, featuring a carboxylic acid, an amino group, and a chlorine atom on the pyridine ring, provides multiple reactive sites for further chemical modifications. This allows for the synthesis of more complex molecules and libraries of compounds for screening in drug discovery programs. cymitquimica.com

The chlorine atom at the 6-position can be a site for nucleophilic substitution reactions, enabling the introduction of various other functional groups. The amino and carboxylic acid groups also offer handles for a range of chemical transformations, such as amide bond formation and esterification. acs.org

In biological studies, nicotinic acid analogs are utilized to investigate various cellular processes. For example, they have been used to study enzyme inhibition, with some analogs showing activity against enzymes like carbonic anhydrase III. researchgate.net The study of such interactions helps in understanding the mechanism of action of these compounds and in the design of more potent and selective inhibitors.

The exploration of nicotinic acid derivatives extends to their potential as antimicrobial and anti-inflammatory agents. medcraveonline.com The versatility of this class of compounds makes them important tools for researchers seeking to develop new therapeutic agents and to probe fundamental biological pathways. researchgate.net

Interactive Data Table: Related Nicotinic Acid Analogs

| Compound Name | CAS Number | Key Structural Difference from this compound |

| 6-Chloronicotinic acid | 5326-23-8 | Lacks the amino group at the 4-position. |

| 2-Amino-6-chloronicotinic acid | 58584-92-2 | Amino group at the 2-position instead of the 4-position. |

| 4-Chloronicotinic acid | 10177-29-4 | Lacks the amino group. nih.gov |

| 6-Amino-4-chloronicotinic acid | 1060808-94-7 | Chlorine at the 4-position and amino group at the 6-position. rlavie.com |

| 4-Aminonicotinic acid | Not available | Lacks the chlorine atom. researchgate.net |

| 6-Hydroxynicotinic acid | Not available | Hydroxyl group at the 6-position instead of chlorine. |

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMNRIZZCGZOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610533 | |

| Record name | 4-Amino-6-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-65-5 | |

| Record name | 4-Amino-6-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Amino-6-chloronicotinic Acid and Related Isomers

The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential or combined introduction of the amino and chloro groups onto a nicotinic acid backbone. These routes often begin with precursors that are then modified through chlorination, amination, and other functional group transformations.

Chlorination of Nicotinic Acid Derivatives Followed by Amination Reactions

One common strategy in the synthesis of substituted nicotinic acids involves the initial chlorination of a suitable nicotinic acid derivative, followed by the introduction of an amino group. The reactivity of the pyridine (B92270) ring is influenced by the existing substituents, which direct the position of incoming groups.

The direct chlorination of amino- and acetylaminobenzoic acids has been studied, providing insights into the halogenation of similar aromatic systems. For instance, the chlorination of 4-acetylaminobenzoic acid can yield 4-acetylamino-3,5-dichlorobenzoic acid, which can then be saponified to 4-amino-3,5-dichlorobenzoic acid. While this applies to a benzene (B151609) ring, the principles of electrophilic aromatic substitution are relevant to pyridine chemistry, albeit with the added complexity of the ring nitrogen's influence on reactivity and regioselectivity.

In the context of nicotinic acid, a plausible, though not explicitly detailed in the provided search results, synthetic route could involve the chlorination of a precursor followed by amination. The success of such a route would depend on the regioselectivity of both the chlorination and amination steps, which can be controlled by the choice of reagents and reaction conditions.

Multistep Synthesis Approaches and Optimization

A well-documented multistep synthesis for a closely related isomer, 4-aminonicotinic acid, provides a comprehensive framework that can be adapted for the synthesis of this compound. researchgate.net This approach starts from isoquinoline (B145761) and involves a series of transformations including oxidation, intramolecular dehydration, and ammonolysis. researchgate.net

The initial step in this multistep synthesis is the oxidation of isoquinoline to produce 3,4-pyridinedicarboxylic acid. researchgate.net A comparative study of different oxidizing agents has shown that a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) is significantly more effective than potassium permanganate (B83412) (KMnO4). researchgate.net The use of the HNO3-H2SO4 mixture can lead to a yield of up to 61% for this oxidation step. researchgate.net

Table 1: Comparison of Oxidizing Agents for Isoquinoline Oxidation

| Oxidizing Agent | Yield of 3,4-pyridinedicarboxylic acid | Reference |

|---|---|---|

| HNO3-H2SO4 | Up to 61% | researchgate.net |

Following the oxidation of isoquinoline, the resulting 3,4-pyridinedicarboxylic acid undergoes intramolecular dehydration to form 3,4-pyridinedicarboxylic anhydride (B1165640). researchgate.net This reaction is typically carried out using a dehydrating agent such as acetic anhydride. researchgate.net The formation of the cyclic anhydride is a crucial step as it sets up the molecule for the subsequent introduction of the amino group.

To obtain the target molecule, this compound, a chlorination step would need to be incorporated into this synthetic sequence. This could potentially be performed on the final 4-aminonicotinic acid product or at an earlier stage on an intermediate. The regioselectivity of such a chlorination would be a critical consideration.

Hofmann Rearrangement and Subsequent Reduction

The Hofmann rearrangement provides a viable method for the synthesis of aminopyridines from their corresponding carboxamides. This reaction proceeds by treating a primary amide with a halogen (such as bromine) and a base, which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to an amine with one fewer carbon atom than the starting amide. wikipedia.org

In the context of nicotinic acid derivatives, this methodology has been effectively employed. For instance, in the synthesis of novel NK1 receptor antagonists, a carboxylic acid functional group on a pyridine ring, derived from 6-chloronicotinic acid, is first converted to a primary amide. This amide then undergoes a Hofmann rearrangement, followed by a reduction step, to yield a methyl amino group. nih.govsigmaaldrich.com This transformation is a key step in elaborating the nicotinic acid scaffold to introduce the necessary amine functionality for building more complex pharmaceutical intermediates. nih.gov

The general mechanism for the Hofmann rearrangement involves the following key steps:

Deprotonation of the primary amide by a base.

Reaction of the resulting anion with a halogen to form an N-haloamide.

A second deprotonation to form an N-haloamide anion.

Rearrangement of the alkyl or aryl group from the carbonyl carbon to the nitrogen, with the concurrent loss of the halide ion, to form an isocyanate.

Hydrolysis of the isocyanate to a carbamic acid, which then decarboxylates to yield the primary amine.

Table 1: Key Transformations in Hofmann Rearrangement

| Step | Reactant(s) | Reagent(s) | Intermediate | Product |

| 1 | Primary Amide | Base (e.g., NaOH) | Amide Anion | - |

| 2 | Amide Anion | Halogen (e.g., Br₂) | N-Haloamide | - |

| 3 | N-Haloamide | Base | N-Haloamide Anion | - |

| 4 | N-Haloamide Anion | - | Isocyanate | - |

| 5 | Isocyanate | Water | Carbamic Acid | Primary Amine |

Biocatalytic Routes in Organic Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods. While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented in the provided search results, the enzymatic production of related chlorinated nicotinic acids highlights the potential of this approach. For example, amidase-catalyzed hydrolysis of 2-chloronicotinamide (B82574) is a promising method for producing 2-chloronicotinic acid. nih.gov Furthermore, nitrilases are being engineered to improve their catalytic activity for the conversion of 2-chloronicotinonitrile to 2-chloronicotinic acid. nih.gov

The application of biocatalysis extends to the synthesis of chiral amines and amino alcohols, which are important building blocks in the pharmaceutical industry. frontiersin.org Reductive aminases, for instance, can be employed in cascades to achieve the N-alkylation of amines using either primary alcohols or carboxylic acids. These enzymatic methods provide a greener alternative to conventional chemical synthesis.

Selective 1,4-Grignard Addition/Oxidation Sequences for Nicotinic Acid Derivatives

The introduction of substituents at the C4 position of the pyridine ring of nicotinic acid derivatives is a key transformation in the synthesis of various biologically active molecules. A highly effective method for achieving this is through a selective 1,4-Grignard addition, also known as a conjugate addition, followed by an oxidation step. nih.govsigmaaldrich.com

This one-pot sequence has been successfully applied to 6-chloronicotinic acid in the synthesis of NK1 receptor antagonists. nih.gov The reaction involves the addition of a Grignard reagent, such as o-tolylmagnesium chloride, to the activated pyridine ring of a 6-chloronicotinic acid derivative. This addition occurs selectively at the 4-position due to the electronic properties of the conjugated system. The resulting dihydropyridine (B1217469) intermediate is then oxidized in the same reaction vessel to restore the aromaticity of the pyridine ring, yielding the 4-substituted-6-chloronicotinic acid derivative. nih.govsigmaaldrich.com

The choice of the nicotinic acid derivative and the reaction conditions are crucial for the success of this transformation. The scope of this addition/oxidation sequence has been examined to understand its applicability with various Grignard reagents and nicotinic acid substrates. nih.gov

Table 2: Example of 1,4-Grignard Addition/Oxidation

| Starting Material | Grignard Reagent | Key Intermediate | Product |

| 6-Chloronicotinic acid derivative | o-Tolylmagnesium chloride | Dihydropyridine adduct | 4-(o-Tolyl)-6-chloronicotinic acid derivative |

Chemical Reactions and Transformations Involving this compound

This compound serves as a versatile intermediate in the synthesis of more complex molecules, undergoing a variety of chemical reactions and transformations.

Role in the Synthesis of Complex Molecules

This compound and its derivatives are key building blocks in the synthesis of complex pharmaceutical compounds. A prominent example is their use in the preparation of potent and selective NK1 (neurokinin-1) receptor antagonists, such as befetupitant (B1667907) and netupitant. nih.govevitachem.com These drugs are used to control chemotherapy-induced nausea and vomiting. evitachem.com The synthesis of these complex molecules often starts with 6-chloronicotinic acid, which is then functionalized through reactions like the 1,4-Grignard addition and Hofmann rearrangement to introduce the necessary substituents and the amino group, leading to intermediates structurally related to this compound. nih.govevitachem.com

Reactions for Derivatization (e.g., Sulfonylurea Derivatives)

The amino and carboxylic acid groups of this compound allow for a wide range of derivatization reactions. One important class of derivatives is the sulfonylureas, which are known for their diverse biological activities, including antimicrobial and antihyperglycemic properties. nih.govnih.gov

The synthesis of sulfonylurea derivatives from a nicotinic acid backbone can be achieved through a multi-step process. Starting from 6-chloronicotinic acid, the carboxylic acid can be activated, for example, with ethyl chloroformate, and then reacted with a sulfonamide to form an N-acylsulfonamide. vjst.vn This intermediate can then be further reacted to form a sulfonyl carbamate (B1207046), which serves as a key precursor. vjst.vn Finally, condensation of the sulfonyl carbamate with various amines yields the desired sulfonylurea derivatives. vjst.vn While this specific sequence starts with 6-chloronicotinic acid, the presence of the amino group in this compound offers additional handles for derivatization, potentially leading to a wider array of sulfonylurea structures.

Condensation Reactions

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, such as water. wikipedia.orgchemistrytalk.org this compound, possessing both a carboxylic acid and an amino group, is well-suited to participate in such reactions.

A notable example of a condensation reaction involving a derivative of this scaffold is in the synthesis of netupitant. nih.gov In the final steps of its synthesis, a formal condensation occurs between the carboxy group of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid and the secondary amino group of an N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine intermediate. nih.gov This reaction forms a stable amide bond and completes the synthesis of the active pharmaceutical ingredient.

The amino group of this compound can react with carboxylic acids to form amides, while its carboxylic acid group can react with amines to form a different set of amides. This dual reactivity makes it a valuable building block for creating diverse molecular architectures.

Aminating Reactions for Related Compounds

The introduction of an amino group onto a chloronicotinic acid scaffold is a key transformation in the synthesis of various biologically active molecules. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces the chlorine atom on the pyridine ring. The reactivity of the chloronicotinic acid derivative is influenced by the position of the chlorine atom and the presence of other electron-withdrawing groups, which can activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Several methodologies have been developed for the amination of chloronicotinic acid and its derivatives, employing a range of amines and reaction conditions. These methods vary from traditional heating in a solvent to more modern, environmentally friendly approaches.

One area of focus has been the amination of 2-chloronicotinic acid. Studies have shown that 2-chloronicotinic acid can react with various primary aromatic amines to yield 2-anilinonicotinic acid derivatives. An environmentally friendly approach involves a catalyst-free and solvent-free reaction, which proceeds efficiently in a short time frame (15–120 minutes) with good to high yields. researchgate.net Another efficient method for the synthesis of 2-arylaminonicotinic acids involves reacting 2-chloronicotinic acid with anilines in water with potassium carbonate as a base, utilizing microwave irradiation to facilitate the reaction. researchgate.net

The table below summarizes various amination reactions on chloronicotinic acid and related compounds, highlighting the diversity of reactants and conditions.

These reactions underscore the utility of nucleophilic aromatic substitution as a fundamental strategy for the synthesis of aminonicotinic acid derivatives. The choice of the amine, solvent, and energy source (conventional heating vs. microwave) can be tailored to optimize the reaction for specific substrates and desired products.

Pharmacological and Biological Research Applications

Investigation of Biological Activities

The unique structure of 4-Amino-6-chloronicotinic acid, which combines a pyridine (B92270) ring with amino, chloro, and carboxylic acid functional groups, makes it a compound of significant interest in pharmacological research. While direct studies on this specific molecule are emerging, its biological potential can be inferred from research on closely related nicotinic acid derivatives. These compounds serve as versatile scaffolds for developing new therapeutic agents. Amino acids and their derivatives are considered ideal intermediates for drug production because they can be readily modified to create a wide range of compounds and are valuable precursors for chiral substances evonik.com.

The pyridinecarboxylic acid structure is a key component in various antimicrobial agents. Research has shown that the related compound, 6-Chloronicotinic acid, is a crucial intermediate in the synthesis of novel DNA-gyrase B inhibitors nbinno.comnbinno.com. DNA gyrase is an essential bacterial enzyme that plays a critical role in DNA replication, transcription, and repair, making it a well-established target for antibacterial drugs. The development of inhibitors for this enzyme is a key strategy in the fight against resistant pathogens nbinno.com.

The inclusion of the 4-amino group on the nicotinic acid ring provides an additional site for chemical modification, potentially allowing for the creation of new derivatives with enhanced potency or a broader spectrum of activity against various bacterial strains. The general utility of chlorine-containing molecules in treating bacterial infections further supports the investigation of this compound and its derivatives as potential antimicrobial agents nih.gov.

In the field of oncology, targeted therapy focuses on inhibiting specific molecules that are crucial for cancer cell growth and survival. The 6-chloronicotinic acid scaffold has been identified as a foundational component for synthesizing targeted inhibitors nbinno.com. Specifically, it is a key starting material for the creation of BRAFV600E inhibitors nbinno.comnbinno.com. The BRAF V600E mutation is a well-known driver in several types of cancer, including melanoma, and drugs that inhibit this mutated protein have become vital in treating these malignancies.

The structure of this compound offers a template for the development of new kinase inhibitors. The amino group can be functionalized to improve binding affinity, selectivity, or pharmacokinetic properties of the final compound. Amino acid intermediates are broadly important in the development of drugs for cancer, highlighting the potential of this molecule as a building block in creating next-generation antitumor agents evonik.com.

The therapeutic effects of drugs are often achieved through their specific interactions with biological targets like enzymes and receptors. As noted, derivatives of the closely related 6-chloronicotinic acid have been designed as potent inhibitors of specific enzymes, namely bacterial DNA-gyrase B and the oncogenic BRAFV600E protein kinase nbinno.comnbinno.com.

DNA Gyrase B: By serving as a precursor to inhibitors of this enzyme, the nicotinic acid scaffold demonstrates its ability to be fashioned into molecules that fit into the enzyme's active site, disrupting its function and leading to bacterial cell death.

BRAFV600E Kinase: The development of BRAFV600E inhibitors from this scaffold underscores its utility in creating compounds that can selectively target the ATP-binding pocket of a specific protein kinase, a major class of drug targets in cancer therapy.

Furthermore, the general structure of nicotinic acid is related to natural ligands for nicotinic acetylcholine receptors (nAChRs). While direct binding data for this compound is not widely available, its structural similarity suggests it could be explored for activity at these or other neuronal receptors researchgate.net.

The primary therapeutic potential of this compound lies in its role as a versatile chemical building block for drug discovery. Its value is demonstrated by the established applications of its parent compound, 6-chloronicotinic acid, in creating compounds with proven biological activity. The potential for this molecule spans multiple therapeutic areas:

| Therapeutic Area | Potential Application | Target Examples |

| Oncology | Development of targeted kinase inhibitors | BRAFV600E |

| Infectious Diseases | Creation of novel antibacterial agents | DNA Gyrase B |

| Dermatology | Synthesis of retinoids and related compounds | Tazarotene (from 6-chloronicotinic acid) |

| Inflammatory Diseases | Synthesis of anti-inflammatory agents | Losmapimod (from 6-chloronicotinic acid) |

The presence of multiple reactive sites on the molecule allows for combinatorial synthesis approaches, enabling the rapid generation of libraries of new chemical entities for screening against a wide array of biological targets.

Role as a Pharmaceutical Intermediate

A pharmaceutical intermediate is a chemical compound that serves as a building block in the synthesis of an active pharmaceutical ingredient (API). This compound and its close relatives are prime examples of such foundational compounds, valued for their utility in constructing more complex drug molecules nbinno.cominnospk.com. The reactivity of the pyridine ring, combined with the chloro, amino, and carboxylic acid groups, provides chemists with multiple avenues for synthesis.

The related compound, 2-chloronicotinic acid, is also a key intermediate for pharmaceuticals, contributing to anti-inflammatory agents like pralofen nbinno.com. This demonstrates the broad utility of the chloronicotinic acid family in drug manufacturing.

The utility of the 6-chloronicotinic acid scaffold is well-documented in the synthesis of several important drugs and drug candidates. This provides a clear roadmap for the potential applications of this compound.

Notable Syntheses Using the 6-Chloronicotinic Acid Scaffold:

| Drug/Inhibitor Class | Therapeutic Application | Role of the Intermediate |

| Tazarotene | Psoriasis and Acne | 6-Chloronicotinic acid is a key intermediate in the production of this retinoid drug innospk.com. |

| BRAFV600E Inhibitors | Cancer | The compound serves as a vital building block for this class of targeted cancer therapies nbinno.comnbinno.com. |

| DNA-Gyrase B Inhibitors | Bacterial Infections | It is a foundational component for synthesizing these antibacterial agents nbinno.comnbinno.com. |

| Losmapimod Intermediate | Inflammatory Diseases | 6-chloronicotinic acid is used in the biocatalytic synthesis of a key intermediate for this p38 MAP kinase inhibitor mdpi.com. |

The addition of a 4-amino group to this established scaffold enhances its versatility, providing a new attachment point for side chains or other molecular fragments. This allows drug developers to explore new chemical space and design novel compounds with potentially improved efficacy, selectivity, and safety profiles.

Synthesis of NK1 Receptor Antagonists

While research has extensively documented the use of 6-chloronicotinic acid as a key starting material for the synthesis of novel classes of Neurokinin-1 (NK1) receptor antagonists, including befetupitant (B1667907) and netupitant, direct evidence of this compound's application in this context is not prominently featured in available literature. nih.govacs.orgsemanticscholar.org The established synthetic routes for these antagonists involve the introduction of a substituent at the C4 position of the pyridine ring of 6-chloronicotinic acid and subsequent conversion of the carboxylic acid function into a methyl amino group. nih.govacs.orgsemanticscholar.org Further investigation is required to elucidate the specific role, if any, of this compound as a direct precursor or intermediate in the synthesis of these or other NK1 receptor antagonists.

Use in Cardiovascular and Cerebrovascular Disease Drug Intermediates

Applications in Antifungal Medication Development

The search for novel antifungal agents is a critical area of medicinal chemistry, with research exploring a wide array of chemical scaffolds. nih.govmdpi.comconicet.gov.ar This includes the synthesis and evaluation of various heterocyclic compounds, such as aminopyrimidine derivatives, for their fungicidal activity. mdpi.com Despite the broad scope of these investigations, the scientific literature does not currently provide specific examples or studies on the use of this compound in the development of antifungal medications.

Design of Fluorinated Amino Acid Derivatives in Pharmaceuticals

The incorporation of fluorine into amino acid structures is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of peptides and other therapeutics. nih.govbeilstein-journals.orgresearchgate.netnih.govrsc.org Synthetic methodologies for creating a diverse range of fluorinated amino acids are continually being developed. nih.govbeilstein-journals.orgrsc.org At present, there is a lack of specific published research demonstrating the use of this compound as a precursor in the design and synthesis of fluorinated amino acid derivatives for pharmaceutical applications.

Mechanisms of Action

Cellular and Molecular Interaction Studies

Understanding the interactions of a compound at the molecular level is fundamental to elucidating its biological activity. Studies on related molecules, such as 6-chloronicotinic acid, have explored their molecular interactions, for instance, the formation of hydrogen bonds with other molecules. nih.gov However, specific research focusing on the cellular and molecular interaction patterns of this compound is not extensively covered in the currently available scientific literature. Theoretical studies on the interactions between aromatic amino acids and other molecules provide a framework for how such compounds might behave, but direct experimental data on this compound is needed. mdpi.com

Receptor Binding and Enzyme Inhibition Studies

The evaluation of a compound's ability to bind to specific biological targets, such as receptors and enzymes, is a cornerstone of drug discovery. nih.govnih.gov While general methodologies for assessing receptor binding and enzyme inhibition are well-documented, and various compounds are continuously screened for such activities, specific studies detailing the receptor binding profile or enzyme inhibition capabilities of this compound are not found in the current scientific literature.

Analytical Chemistry and Detection Methodologies for 4 Amino 6 Chloronicotinic Acid

The accurate quantification and detection of 4-Amino-6-chloronicotinic acid in various matrices are crucial for research and quality control purposes. The development of robust analytical methods is essential for understanding its behavior, purity, and presence in complex samples. This section details the established and potential methodologies for the analysis of this compound.

Metabolic and Environmental Fate Studies

Identification as a Metabolite

4-Amino-6-chloronicotinic acid, and more commonly its precursor 6-chloronicotinic acid (6-CNA), are recognized metabolites of neonicotinoid insecticides. Specifically, neonicotinoids that possess a 6-chloropyridinyl moiety, such as imidacloprid (B1192907) and acetamiprid, are known to break down into these compounds. researchgate.net Animal studies have demonstrated that these types of neonicotinoids are primarily metabolized into 6-chloronicotinic acid. researchgate.net This compound is considered a common degradation product of both imidacloprid and acetamiprid and has been identified in various environmental matrices. nih.gov

The detection of 6-chloronicotinic acid in human urine has been established as a biomarker for exposure to chloropyridinyl neonicotinoids. researchgate.netnih.gov Case studies have identified urinary 6-CNA in patients, with concentrations reaching up to 84.8 µg/L, confirming its status as a human metabolite following environmental exposure. researchgate.netnih.govnih.gov The metabolic transformation of the parent insecticides into 6-CNA is a key step in their biotransformation within biological systems.

| Parent Neonicotinoid | Chemical Group | Primary Metabolite |

|---|---|---|

| Imidacloprid | Chloropyridinyl | 6-chloronicotinic acid (6-CNA) |

| Acetamiprid | Chloropyridinyl | 6-chloronicotinic acid (6-CNA) |

| Thiacloprid | Chloropyridinyl | 6-chloronicotinic acid (6-CNA) |

| Nitenpyram | Chloropyridinyl | 6-chloronicotinic acid (6-CNA) |

In biological systems, particularly in mammals and humans, the biotransformation of xenobiotics like neonicotinoid insecticides occurs in distinct phases. The formation of this compound and its related compounds is part of this metabolic process, designed to convert lipid-soluble substances into more water-soluble forms that can be readily excreted.

The initial metabolism of parent neonicotinoids often involves Phase I reactions, such as oxidation. In goldfish, for example, imidacloprid is metabolized via dehydrogenation and subsequent hydroxylation and nitro reduction, leading to the formation of metabolites including 6-chloronicotinic acid. mdpi.com Following these initial oxidative steps, the resulting metabolites can undergo Phase II conjugation reactions. nih.gov One such pathway is conjugation with amino acids, including glycine. uomus.edu.iqnih.gov This process involves the formation of a peptide bond between the carboxylic acid group of the metabolite and the amino group of glycine. slideshare.net The glycine cleavage system is a major pathway for glycine catabolism in the body, ensuring a supply of molecules for various processes, but in this context, glycine itself is used in conjugation reactions to detoxify xenobiotics. nih.govnih.govresearchgate.net

Phase II metabolism serves to increase the polarity and water solubility of xenobiotics or their Phase I metabolites, facilitating their elimination from the body. nih.govuomus.edu.iq The conjugation of 6-chloronicotinic acid with glycine is an example of a Phase II reaction, resulting in the formation of a glycine derivative (6-CNA-gly). researchgate.net These conjugation reactions are catalyzed by various transferase enzymes. uomus.edu.iqdrughunter.com The addition of the hydrophilic glycine molecule to the 6-chloronicotinic acid structure makes the resulting conjugate more water-soluble and thus more easily excreted in urine. researchgate.net The analysis of both the free acid (6-CNA) and its glycine conjugate is important for human biomonitoring of neonicotinoid exposure. researchgate.net

While enzymes like cytochrome P450s are central to the initial Phase I metabolism of the parent insecticides in mammals mdpi.com, specific enzymes have also been identified for the degradation of their metabolites, particularly in microorganisms. A novel enzyme, 6-chloronicotinic acid chlorohydrolase, has been cloned from a bacterial strain capable of mineralizing 6-chloronicotinic acid. nih.gov This enzyme plays a role in the environmental degradation of the metabolite by cleaving the chlorine atom from the pyridine (B92270) ring, a key step in its breakdown by soil and water bacteria. In mammalian systems, Phase II conjugation reactions are mediated by different classes of enzymes, such as N-acyltransferases, which are responsible for amino acid conjugation. drughunter.com

Metabolic Pathways in Biological Systems (e.g., Mammals, Humans)

Environmental Persistence and Degradation

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. up.ptecetoc.org Studies on 6-chloronicotinic acid, a primary metabolite of major neonicotinoids, provide insight into its environmental fate.

Research on the degradation of 6-chloronicotinic acid has shown it to be resistant to direct photolysis by UVA light, with no significant change in concentration observed after 120 minutes of irradiation in laboratory settings. nih.gov However, it is susceptible to photocatalytic degradation. When exposed to UVA light in the presence of a titanium dioxide (TiO₂) catalyst, 6-chloronicotinic acid breaks down following first-order kinetics. nih.gov This advanced oxidation process leads to the transformation of chlorine atoms into chloride ions and an increase in nitrate(V) ions. nih.gov

In these photocatalytic experiments, a 46% reduction in total organic carbon was achieved within 120 minutes, indicating significant mineralization. nih.gov Microbial degradation also plays a role in the environmental fate of such compounds. Bacterial consortia have been identified that can utilize structurally similar sulfonated aminonaphthalenes as their sole source of carbon, nitrogen, and sulfur, suggesting that microbial communities can adapt to break down complex aromatic amines. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Degradation Process | Photocatalysis | Immobilised TiO₂ catalyst, UVA irradiation (λmax = 355 nm) |

| Reaction Order | First-order | |

| Rate Constant (k) | 0.011 ± 0.001 min⁻¹ | |

| Half-life (t½) | 63.1 ± 5.5 min |

Accumulation in Soil and Water Systems

This compound is a primary metabolite of the herbicide aminopyralid. Its environmental fate is intrinsically linked to the behavior of the parent compound. Aminopyralid and its metabolites, including this compound, exhibit properties that can lead to their accumulation in soil and subsequent transport to water systems.

Persistence and Mobility in Soil: The persistence of aminopyralid and its metabolites in soil can be significant, with reported half-lives for the parent compound sometimes exceeding 1,000 days. nih.gov This persistence means that metabolites like this compound can remain in the soil for extended periods after the initial application of the herbicide. The mobility of these compounds in soil is a key factor in their potential to contaminate water. Studies have categorized aminopyralid and its main metabolites as having very high to medium mobility in soil. researchgate.net This high mobility is attributed to their high water solubility and low sorption to soil particles, which increases the risk of leaching into groundwater and transport via surface runoff into streams, rivers, and lakes. researchgate.netnih.gov

Factors influencing the accumulation and transport of this compound in soil and water include:

Soil Type: Soil composition, particularly organic matter content, affects the sorption of the compound. Dry soils with high organic matter may retain the compound longer. nih.gov

Moisture and Temperature: Environmental conditions like moisture and temperature play a crucial role in the degradation rates of the parent herbicide and its metabolites. nih.gov For instance, the half-life of aminopyralid was found to be up to 2.3 times higher in soils with lower moisture content. researchgate.net

pH: The pH of the soil can influence the chemical form and mobility of the compound. nih.gov

Research has shown that only 2% to 20% of the active ingredient in some herbicide applications is absorbed by the target crop, leaving a substantial amount in the environment that can accumulate in soil or be transported to water bodies. nih.gov This residual portion is subject to degradation into metabolites like this compound, which can then persist and move through the ecosystem.

| Environmental Factor | Impact on this compound Accumulation | Reference |

|---|---|---|

| Soil Organic Matter | Higher organic matter can increase sorption, potentially reducing immediate leaching but increasing long-term persistence. | nih.gov |

| Soil Moisture | Lower moisture can significantly slow down degradation, leading to longer persistence. | researchgate.net |

| Soil pH | Affects the chemical form and mobility of the compound in soil. | nih.gov |

| Rainfall/Irrigation | High water flow increases the potential for leaching into groundwater and runoff into surface water. | nih.govresearchgate.net |

Photolytic and Photocatalytic Degradation

The degradation of chlorinated nicotinic acid derivatives through light-induced processes is a key area of environmental fate research. While specific studies on this compound are limited, research on the structurally similar compound 6-chloronicotinic acid (6-CNA) provides significant insights into potential degradation pathways.

Photolysis: Direct photolysis involves the degradation of a chemical by direct absorption of light. Studies on 6-CNA, a known degradation product of neonicotinoid insecticides, showed that it is highly resistant to direct photolytic degradation. nih.govresearchgate.net When exposed to UVA irradiation (with a broad maximum at 355 nm) for 120 minutes, no significant change in the concentration of 6-CNA was observed. nih.govresearchgate.net This suggests that direct sunlight is unlikely to be a major pathway for the environmental breakdown of this compound.

Photocatalysis: Photocatalytic degradation uses a semiconductor catalyst, such as titanium dioxide (TiO₂), to accelerate the breakdown of pollutants under light. This advanced oxidation process has proven effective for degrading 6-CNA. In contrast to direct photolysis, the photocatalytic degradation of 6-CNA using immobilized TiO₂ followed first-order kinetics, with a half-life (t½) of approximately 63 minutes under UVA light. nih.govresearchgate.net

Key findings from photocatalytic studies on 6-CNA include:

Mineralization: Within 120 minutes of irradiation, 46% of the organic carbon from 6-CNA was mineralized, meaning it was converted to inorganic substances like CO₂. nih.govresearchgate.net

Chloride and Nitrate Formation: The process led to the transformation of chlorine atoms into chloride ions and an increase in nitrate ions, indicating the breakdown of the chlorinated pyridine ring. nih.gov

Formation of Intermediates: A new hydroxylated product was identified, confirming the chemical transformation of the parent molecule. nih.gov

These findings suggest that while this compound may be stable against direct sunlight, advanced oxidation processes like photocatalysis could effectively degrade it in engineered water treatment systems.

| Degradation Process | Compound | Conditions | Half-life (t½) | Mineralization (TOC Removal) | Reference |

|---|---|---|---|---|---|

| Photolysis | 6-chloronicotinic acid | UVA light (λmax = 355 nm), 120 min | No significant degradation | None | nih.govresearchgate.net |

| Photocatalysis | 6-chloronicotinic acid | UVA light + immobilized TiO₂ | 63.1 ± 5.5 min | 46% ± 7% in 120 min | nih.govresearchgate.net |

Microbial Degradation and Bioremediation

Microbial activity is a primary driver for the degradation of pyridine-based herbicides and their metabolites in the environment. Bioremediation, the use of microorganisms to break down environmental pollutants, offers a cost-effective and eco-friendly approach to manage contamination from compounds like this compound.

The degradation of the parent compound, aminopyralid, is known to be significantly influenced by soil microbes. agriculturejournals.cznih.gov This process leads to the formation of metabolites, which are then subject to further microbial action. Several bacterial and fungal species have been identified for their ability to degrade aminopyralid and related compounds. For example, the fungus Pleurotus ostreatus ('Spoppo') and the bacterium Bacillus velezensis FZB42 have been shown to reduce aminopyralid concentrations by 35.1% and 47.8%, respectively, in laboratory settings. agriculturejournals.czresearchgate.net

The microbial degradation of chlorinated pyridine rings, the core structure of this compound, has been documented. For instance, the bacterium Bradyrhizobiaceae strain SG-6C has been identified for its ability to degrade 6-chloronicotinic acid. nih.gov Microbial degradation pathways for related neonicotinoids that produce 6-chloronicotinic acid as a metabolite often involve the eventual mineralization of the compound to H₂O and CO₂. frontiersin.org The process can involve multiple intermediate steps, including hydroxylation and the cleavage of the pyridine ring.

The effectiveness of microbial degradation can be influenced by several factors:

Microbial Community: The presence and abundance of specific degrading microorganisms in the soil are crucial. nih.gov

Environmental Conditions: Factors such as temperature, pH, and the availability of other nutrients can significantly impact microbial activity and degradation rates. nih.gov

Co-metabolism: Some microbes degrade these compounds through co-metabolism, where the breakdown occurs in the presence of another primary growth substrate. nih.gov

Biochar has also been explored as a remediation tool. By incorporating biochar into contaminated compost, the amount of residual aminopyralid was reduced to undetectable levels, suggesting that sorption to biochar can limit the bioavailability of the herbicide and its metabolites. wku.edu

| Microorganism | Compound Degraded | Key Finding | Reference |

|---|---|---|---|

| Pleurotus ostreatus 'Spoppo' | Aminopyralid | Reduced initial concentration by 35.1%. | agriculturejournals.czresearchgate.net |

| Bacillus velezensis FZB42 | Aminopyralid | Reduced initial concentration by 47.8%. | agriculturejournals.czresearchgate.net |

| Bradyrhizobiaceae strain SG-6C | 6-chloronicotinic acid | Capable of catabolically degrading the compound. | nih.gov |

| Various Bacteria and Fungi | Neonicotinoids (producing chlorinated metabolites) | Degradation leads to intermediates like 6-chloronicotinic acid, which are further mineralized. | frontiersin.orgnih.gov |

Assessment of Exposure and Biomarkers

Assessing environmental and biological exposure to this compound is critical for understanding its potential impact. As a metabolite of aminopyralid, its presence can serve as an indicator of exposure to the parent herbicide.

Exposure assessment typically involves analytical chemistry techniques to detect and quantify the compound in various matrices. Quantification in soil and water is often performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for detecting pesticide residues at low concentrations. nih.gov

While specific biomarkers of effect for this compound are not well-defined in the literature, its detection in non-target organisms or environmental compartments serves as a biomarker of exposure. For example, the presence of aminopyralid and its metabolites in soil can be correlated with phytotoxicity in sensitive rotational crops like potatoes, tomatoes, and legumes. researchgate.netnih.gov In this context, the observable damage to these sensitive plants acts as a bio-indicator of soil contamination.

In human health, metabolites of similar compounds, such as the neonicotinoid metabolite 6-chloronicotinic acid, can be detected in urine, serving as a direct biomarker of internal exposure. nih.gov Although not specifically documented for this compound, a similar approach could theoretically be used to monitor human exposure to aminopyralid by measuring this metabolite in biological fluids. The development of specific and sensitive biomarkers remains an area for further research.

Structure Activity Relationships and Molecular Interactions

Structural Similarity to Nicotinic Acid and its Implications

4-Amino-6-chloronicotinic acid shares its foundational pyridine-3-carboxylic acid skeleton with nicotinic acid, a vital B vitamin (Vitamin B3). wikipedia.orgebi.ac.uk This structural parallel suggests that this compound could potentially interact with biological targets of nicotinic acid, such as nicotinic acid receptors. mdpi.com Nicotinic acid is known to play a crucial role in cellular metabolism, converting to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in various redox reactions. wikipedia.orgcrnusa.org

The introduction of an amino group at the 4-position and a chloro group at the 6-position, however, significantly alters the electronic and steric properties of the nicotinic acid scaffold. The amino group, being an electron-donating group, increases the electron density of the pyridine (B92270) ring, which can influence its binding affinity and reactivity. Conversely, the chloro group is an electron-withdrawing group, which can modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. These substitutions are expected to have a profound impact on the molecule's pharmacokinetic and pharmacodynamic profiles compared to the parent nicotinic acid.

Hydrogen Bonding and Intermolecular Interactions

The molecular structure of this compound possesses multiple sites for hydrogen bonding, which are critical in determining its crystal packing and interactions with biological macromolecules. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). The pyridine nitrogen and the amino group can also serve as hydrogen bond acceptors and donors, respectively.

In a co-crystal with 2-amino-4-chloro-6-methylpyrimidine, 6-chloronicotinic acid interacts via N-H···O and O-H···O hydrogen bonds between its carboxylic acid group and the aminopyrimidine. nih.gov This forms a primary ring motif, and these units are further connected by Cl···Cl interactions and π-π stacking interactions. nih.gov It is highly probable that this compound would also exhibit a rich variety of hydrogen bonding patterns, including the formation of dimers through its carboxylic acid groups and interactions involving its 4-amino group, potentially leading to the formation of extensive hydrogen-bonded networks. nih.govmdpi.com

Interactive Data Table: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role |

| Carboxylic Acid (-COOH) | Donor (O-H), Acceptor (C=O) |

| Pyridine Nitrogen (-N=) | Acceptor |

| Amino Group (-NH2) | Donor (N-H) |

Influence of Substituents on Biological Activity

The biological activity of nicotinic acid derivatives can be significantly modulated by the nature and position of substituents on the pyridine ring. mdpi.comnih.gov The presence of the 4-amino and 6-chloro substituents in this compound is expected to confer distinct biological properties compared to nicotinic acid.

The amino group can influence activity through various mechanisms. It can act as a hydrogen bond donor, enhancing binding to target proteins. Furthermore, the position of the amino group is crucial; for instance, studies on aminopyridines have shown that their properties and reactivity can vary significantly based on the location of the amino substituent. mdpi.com

The chlorine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. The lipophilicity of the molecule is also increased by the chloro substituent, which can affect its ability to cross biological membranes. The electron-withdrawing nature of chlorine can also influence the pKa of the molecule, affecting its ionization state at physiological pH and consequently its interaction with biological targets. mdpi.com

While specific biological activity data for this compound is limited in the public domain, research on other substituted nicotinic acid derivatives has demonstrated a wide range of biological activities, including antibacterial and anti-inflammatory effects. nih.govnih.gov The specific combination of an amino and a chloro group on the nicotinic acid framework suggests that this compound could be a candidate for further investigation in various therapeutic areas.

Future Directions and Emerging Research Areas

Exploration of Novel Therapeutic Applications

While 4-Amino-6-chloronicotinic acid is a relatively niche compound, its structural motifs are present in molecules with significant biological activity, suggesting potential for novel therapeutic applications. Research into related nicotinic acid and aminopyridine derivatives provides a foundation for exploring the pharmacological possibilities of this specific molecule.

Derivatives of nicotinic acid have been investigated for a range of biological activities, including antimicrobial properties. mdpi.com The core structure of this compound, featuring an amino group and a halogen on the pyridine (B92270) ring, offers a versatile scaffold for medicinal chemists. By modifying this structure, it may be possible to develop new compounds with enhanced potency and selectivity against various pathogens. Furthermore, related compounds like 4-aminonicotinic acid are recognized as key intermediates in the synthesis of drugs for cardiovascular diseases. researchgate.net

The broader class of heterocyclic compounds containing pyrimidine (B1678525) and pyrazole (B372694) rings, which can be synthesized from intermediates like this compound, has shown promise in oncology. For example, researchers have designed and synthesized 1-H-pyrazole-3-carboxamide derivatives that exhibit potent inhibitory activities against kinases like FLT3 and CDKs, which are implicated in acute myeloid leukemia (AML). nih.gov Similarly, novel 4-Hydroxyquinazoline derivatives have been developed to overcome resistance to PARP inhibitors in cancer cells. mdpi.com These successes suggest that this compound could serve as a valuable starting material or fragment for the discovery of new anticancer agents.

Future research will likely focus on synthesizing a library of derivatives based on the this compound scaffold and screening them for various biological activities. This could include exploring their potential as inhibitors of enzymes like carbonic anhydrases, which are targets for a variety of drugs, or as modulators of other cellular pathways relevant to human diseases. nih.govnih.gov

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale | Related Compounds |

|---|---|---|

| Oncology | Serves as a scaffold for kinase inhibitors (FLT3, CDK) and agents to overcome drug resistance. | 1-H-pyrazole-3-carboxamide, 4-Hydroxyquinazoline derivatives. nih.govmdpi.com |

| Infectious Diseases | Nicotinic acid derivatives have shown antimicrobial activity. | 4-Thiazolidinones of Nicotinic Acid. mdpi.com |

| Cardiovascular Disease | Related aminonicotinic acids are intermediates for cardiovascular drugs. | 4-Aminonicotinic acid. researchgate.net |

| Inflammatory Diseases | Aminochalcone derivatives show potent inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammation. nih.gov | 4'-Aminochalcone. nih.gov |

Advanced Synthetic Methodologies for Improved Yields and Purity

The advancement of synthetic methodologies is crucial for making this compound more accessible for research and potential commercial applications. Current research efforts are aimed at developing more efficient, cost-effective, and scalable synthetic routes that deliver high yields and exceptional purity.

Future research may also explore novel catalytic systems and synthetic strategies. For instance, the use of palladium catalysts has proven effective for the hydrodehalogenation of related halogenated heterocycles, a type of reaction that could be relevant in the synthesis or modification of this compound. researchgate.net The development of one-pot synthesis procedures, which reduce the number of intermediate isolation steps, could also significantly improve efficiency and reduce waste.

The goal is to establish synthetic protocols that are not only high-yielding but also suitable for large-scale production. This includes ensuring safe operating conditions and simple separation and purification processes to achieve high-purity final products, often exceeding 98% as determined by HPLC. researchgate.net

Deeper Understanding of Metabolic Pathways and Environmental Impact

Given that the closely related 6-chloronicotinic acid is a known degradation product of widely used neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid, understanding the metabolic fate and environmental impact of this compound is of significant importance. nih.govinnospk.comnih.gov

The environmental persistence and transformation of such compounds are critical areas of study. Neonicotinoids themselves can have long half-lives in soil, and their metabolites, including 6-chloronicotinic acid, can appear in various environmental matrices. nih.govnih.gov Research has shown that 6-chloronicotinic acid is resistant to photolytic degradation but can be broken down through photocatalytic processes using titanium dioxide (TiO₂), which achieves partial mineralization. nih.gov

Microbial degradation is a key pathway for the breakdown of these compounds in the environment. nih.gov Various bacterial strains have been identified that can metabolize neonicotinoids and their intermediates. For example, some bacteria can convert imidacloprid into metabolites like 6-chloronicotinic acid (6-CNA). frontiersin.org While 6-CNA has often been considered a persistent "dead-end" metabolite, the bacterium Bradyrhizobiaceae strain SG-6C has been shown to mineralize it further by hydrolytically dechlorinating it to 6-hydroxynicotinic acid, which then enters the nicotinic acid degradation pathway. researchgate.net This discovery opens up possibilities for complete bioremediation.

The metabolic pathways in organisms are also a key focus. In Escherichia coli, the related compound 6-aminonicotinic acid is metabolized by enzymes of the pyridine nucleotide cycle into inactive analogs of NAD and NADP, which can inhibit essential dehydrogenases, explaining its bacteriostatic effects. researchgate.net Understanding how the 4-amino group and the 6-chloro substituent of this compound influence these metabolic processes is a critical area for future research. This includes studying its absorption, distribution, metabolism, and excretion in various organisms to assess its potential for bioaccumulation and toxicity. nih.govcaldic.com

Table 2: Environmental and Metabolic Research Areas

| Research Area | Focus | Key Findings & Future Directions |

|---|---|---|

| Environmental Fate | Persistence, mobility, and degradation in soil and water. | 6-chloronicotinic acid is a metabolite of neonicotinoids. nih.gov Research is needed on the specific half-life and degradation pathways of the 4-amino derivative. |

| Bioremediation | Identification of microorganisms capable of degrading the compound. | Bacteria like Bradyrhizobiaceae SG-6C can mineralize 6-chloronicotinic acid. researchgate.net Future work should isolate microbes that can degrade this compound. |

| Photodegradation | Breakdown under UV light and advanced oxidation processes. | 6-chloronicotinic acid is stable under photolysis but degrades via photocatalysis with TiO₂. nih.gov The impact of the amino group on these processes needs investigation. |

| Metabolic Pathways | How organisms process the compound and its potential toxicological effects. | Related aminonicotinic acids are processed via the pyridine nucleotide cycle. researchgate.net Elucidating the specific metabolic route and potential for toxic metabolite formation is crucial. |

Development of Highly Selective Analytical Techniques

The development of sensitive and highly selective analytical techniques is essential for detecting and quantifying this compound in various matrices, from synthetic reaction mixtures to complex environmental and biological samples.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of organic acids. shimadzu.com For a compound like this compound, which contains a chromophore (the pyridine ring), reversed-phase chromatography coupled with UV detection is a common approach. shimadzu.com However, for complex samples where co-eluting compounds can interfere, more advanced detection methods are necessary.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior selectivity and sensitivity. These methods are particularly powerful for identifying and quantifying trace amounts of the compound and its metabolites. For instance, LC-ESI-MS/MS (electrospray ionization) has been successfully used to confirm the identity of hydroxylated products formed during the photocatalytic degradation of 6-chloronicotinic acid. nih.gov

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable tool, though it may require derivatization to make the polar carboxylic acid more volatile. nih.govresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy is also indispensable for structural elucidation of the compound and its transformation products. nih.gov

Future research in this area will focus on optimizing these methods to achieve lower detection limits and higher throughput. This includes developing novel sample preparation techniques to extract and concentrate the analyte from complex matrices, as well as exploring new chromatographic columns and mass spectrometry techniques for enhanced separation and detection. The goal is to create robust and validated analytical methods that can be reliably used in pharmaceutical quality control, environmental monitoring, and metabolic studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-amino-6-chloronicotinic acid with high yield and purity?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, using 2-amino-6-chloronicotinic acid as a precursor, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, with triethylamine as a base and ammonium chloride as a reactant. The reaction is typically conducted at 25°C for 16 hours, followed by purification via recrystallization or column chromatography . Key quality control steps include monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via HPLC or NMR.

Q. How can the structure of this compound be validated using analytical techniques?

- Methodological Answer : Employ a combination of spectroscopic methods:

- NMR : Analyze and NMR spectra to confirm the presence of the amino and chloropyridine moieties.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (M) at m/z 172.57 (CHClNO) .

- Elemental Analysis : Confirm the empirical formula (CHClNO) by matching experimental and theoretical carbon, hydrogen, and nitrogen percentages within ±0.3%.

Q. What validated methods exist for quantifying this compound in environmental samples?

- Methodological Answer : A robust ion chromatography (IC) method coupled with online post-column photoinduced fluorescence detection (PIFD) is recommended. Key parameters include:

- Column : IonPac® AS11-HC (4 × 250 mm).

- Eluent : 40 mM NaOH with 5% acetonitrile (v/v) at 1.0 mL/min.

- Detection : λ/λ = 231/370 nm for this compound.

- Sample Prep : Miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with recoveries >98% and LOD 0.0072 μg/mL. Validate using spike-recovery experiments in soil/water matrices .

Advanced Research Questions

Q. What are the metabolic pathways of this compound in environmental systems, and how can intermediates be characterized?

- Methodological Answer : Bradyrhizobiaceae strain SG-6C hydrolytically dechlorinates this compound to 6-hydroxynicotinic acid, which enters the nicotinic acid degradation pathway. To validate:

- Growth Assays : Culture SG-6C in minimal media with the compound as the sole carbon source. Monitor degradation via HPLC.

- LC-MS Analysis : Identify intermediates (e.g., 6-hydroxynicotinic acid) using exact mass matching and fragmentation patterns.

- Gene Knockout Studies : Disrupt the cch2 chlorohydrolase gene to confirm its role in dechlorination .

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

- Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) : Use software like Schrödinger or MOE to correlate substituent effects (e.g., electron-withdrawing groups at position 4) with stability.

- Docking Studies : Simulate interactions with target enzymes (e.g., bacterial dechlorinases) to predict binding affinity.

- Synthetic Validation : Synthesize top candidates (e.g., 4-amino-2,6-dichloronicotinic acid) and test thermal stability via TGA/DSC and bioactivity in microbial inhibition assays .

Q. What strategies minimize matrix interference when analyzing this compound alongside structurally similar compounds (e.g., chlorinated nicotinic acid derivatives)?

- Methodological Answer : Optimize chromatographic separation and detection specificity:

- Gradient Elution : Use a NaOH gradient (5–40 mM over 20 min) to resolve co-eluting isomers on an AS11-HC column.

- Selective Derivatization : Employ post-column photochemical derivatization to enhance fluorescence signals unique to this compound.

- Multivariate Calibration : Apply partial least squares (PLS) regression to correct for spectral overlaps in UV-Vis or fluorescence data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.